molecular formula C15H11ClN4S B14966257 5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14966257
M. Wt: 314.8 g/mol
InChI Key: OHUDPBJJSRJZKC-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both chlorophenyl and thiophenyl groups enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through the reaction of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Cyclization: The triazole intermediate undergoes cyclization with a suitable diketone or aldehyde to form the triazolopyrimidine core.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. Scale-up processes are designed to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Shares the triazole core but lacks the pyrimidine ring.

    7-(Thiophen-2-yl)-4H-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but without the chlorophenyl group.

Uniqueness

5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the combination of the chlorophenyl and thiophenyl groups attached to the triazolopyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11ClN4S

Molecular Weight

314.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H11ClN4S/c16-11-5-3-10(4-6-11)12-8-13(14-2-1-7-21-14)20-15(19-12)17-9-18-20/h1-9,13H,(H,17,18,19)

InChI Key

OHUDPBJJSRJZKC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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